Hydroxy-Amino-bis(PEG2-propargyl)
CAS No.: 2100306-77-0
Cat. No.: VC0530166
Molecular Formula: C16H27NO5
Molecular Weight: 313.39
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2100306-77-0 |
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Molecular Formula | C16H27NO5 |
Molecular Weight | 313.39 |
IUPAC Name | 2-[bis[2-(2-prop-2-ynoxyethoxy)ethyl]amino]ethanol |
Standard InChI | InChI=1S/C16H27NO5/c1-3-9-19-13-15-21-11-6-17(5-8-18)7-12-22-16-14-20-10-4-2/h1-2,18H,5-16H2 |
Standard InChI Key | CFAWPKGCJLYIOW-UHFFFAOYSA-N |
SMILES | C#CCOCCOCCN(CCO)CCOCCOCC#C |
Appearance | Solid powder |
Introduction
Chemical Properties and Structure
Molecular Structure and Composition
Hydroxy-Amino-bis(PEG2-propargyl) features a central tertiary amine structure with three distinct substituents: two identical PEG2-propargyl chains and one ethanol group. The molecular formula C16H27NO5 reflects its composition of carbon, hydrogen, nitrogen, and oxygen atoms arranged in a specific configuration that enables its function as a linker . The compound's structure incorporates polyethylene glycol (PEG) units that provide flexibility, water solubility, and biocompatibility – properties that are essential for its application in biological systems.
The terminal alkyne groups (propargyl) at the ends of the PEG chains are particularly significant structural features, as they enable the compound to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions . This reaction, often referred to as "click chemistry," allows for the efficient and selective conjugation of the compound with azide-containing molecules under mild conditions. The hydroxyl group (-OH) at the end of the ethanol substituent provides an additional functional handle that can be utilized for further chemical modifications if needed.
Chemical Identifiers and Nomenclature
Hydroxy-Amino-bis(PEG2-propargyl) is identified through various systematic naming conventions and chemical identifiers that enable its precise recognition across chemical databases and literature. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-[bis[2-(2-prop-2-ynoxyethoxy)ethyl]amino]ethanol, which systematically describes its chemical structure according to standardized nomenclature rules .
The compound is also identified by several synonyms, including "Ethanol, 2-[bis[2-[2-(2-propyn-1-yloxy)ethoxy]ethyl]amino]-" and "2-(4,7,13,16-tetraoxa-10-azanonadeca-1,18-diyn-10-yl)ethan-1-ol," which reflect alternative but equivalent ways of describing its structure . These multiple naming conventions help researchers identify the compound across different contexts and databases.
For computational and database purposes, the compound is characterized by its Canonical SMILES notation (C#CCOCCOCCN(CCO)CCOCCOCC#C) and InChI identifier (InChI=1S/C16H27NO5/c1-3-9-19-13-15-21-11-6-17(5-8-18)7-12-22-16-14-20-10-4-2/h1-2,18H,5-16H2), which provide machine-readable representations of its structure . The corresponding InChI Key (CFAWPKGCJLYIOW-UHFFFAOYSA-N) serves as a fixed-length identifier that can be used for web searches and database indexing.
Key Chemical Parameters
The chemical parameters of Hydroxy-Amino-bis(PEG2-propargyl) provide important insights into its behavior in various environments and reactions. The following table summarizes these parameters:
These chemical parameters collectively define the identity and fundamental properties of Hydroxy-Amino-bis(PEG2-propargyl), providing a foundation for understanding its behavior in chemical reactions and biological systems. The moderate molecular weight and specific structural arrangement of functional groups contribute to its suitability as a linker in PROTAC development and other applications requiring click chemistry approaches.
Physical Properties and Characteristics
Physicochemical Properties
The physicochemical properties of Hydroxy-Amino-bis(PEG2-propargyl) significantly influence its behavior in solution, its interactions with biological systems, and its utility in chemical synthesis. Based on computed properties, the compound has an XLogP3 value of -0.8, indicating moderate hydrophilicity – a property that enhances its solubility in aqueous environments while maintaining some ability to traverse lipid membranes . This balance of hydrophilic and lipophilic character is particularly advantageous for compounds intended for biological applications.
The compound contains one hydrogen bond donor (the hydroxyl group) and six hydrogen bond acceptors (oxygen atoms in the PEG chains and the hydroxyl group), giving it the capacity to form hydrogen bonds with water molecules and biological macromolecules . This hydrogen bonding potential contributes to its solubility profile and may influence its interactions with proteins and other biomolecules in biological systems.
With 16 rotatable bonds, Hydroxy-Amino-bis(PEG2-propargyl) exhibits significant conformational flexibility, allowing it to adopt multiple spatial arrangements . This flexibility is particularly important for its function as a linker in PROTACs, where the ability to accommodate various distances and orientations between connected moieties can be critical for activity. The topological polar surface area (TPSA) of 60.4 Ų indicates a moderate polar character, which influences the compound's membrane permeability and bioavailability .
Computational Property Analysis
Advanced computational methods have been employed to predict various physicochemical properties of Hydroxy-Amino-bis(PEG2-propargyl), providing insights into its behavior in different environments. The following table summarizes these computed properties:
These computational properties collectively provide a comprehensive profile of Hydroxy-Amino-bis(PEG2-propargyl) that helps predict its behavior in various chemical and biological contexts. The moderate complexity, significant flexibility, and balanced hydrophilic-lipophilic character make it well-suited for its applications as a linker in PROTAC development and click chemistry reactions.
Biological Activity and Applications
Role in PROTAC Development
Hydroxy-Amino-bis(PEG2-propargyl) serves a critical function as a linker in the development of Proteolysis Targeting Chimeras (PROTACs) . PROTACs represent an innovative approach to drug development that focuses on protein degradation rather than traditional inhibition strategies. These bifunctional molecules consist of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two functional moieties.
The structural features of Hydroxy-Amino-bis(PEG2-propargyl) make it particularly suitable as a PROTAC linker. The PEG units provide the necessary flexibility and length to allow the simultaneous binding of both the target protein and the E3 ligase, while maintaining favorable solubility characteristics . The terminal alkyne groups enable the compound to be efficiently incorporated into PROTAC structures through click chemistry reactions with azide-functionalized protein-binding or E3 ligase-recruiting moieties.
The effectiveness of a PROTAC depends significantly on the properties of the linker, including its length, flexibility, and hydrophilicity. These characteristics influence the formation of the critical ternary complex between the PROTAC, the target protein, and the E3 ligase. Hydroxy-Amino-bis(PEG2-propargyl) offers a balanced profile of these properties, contributing to the development of effective PROTACs for diverse targets. As research in targeted protein degradation continues to advance, the role of specialized linkers like Hydroxy-Amino-bis(PEG2-propargyl) becomes increasingly important for optimizing PROTAC activity and selectivity.
Click Chemistry Applications
A significant advantage of Hydroxy-Amino-bis(PEG2-propargyl) in chemical and biological applications is its participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, commonly known as "click chemistry" . The terminal alkyne groups of the compound readily react with azide-containing molecules under mild conditions in the presence of copper catalysts, forming stable 1,2,3-triazole linkages.
This chemical reactivity enables the efficient conjugation of Hydroxy-Amino-bis(PEG2-propargyl) with various functional moieties, including protein-binding ligands and E3 ligase recruiters in PROTAC synthesis. The click chemistry approach offers several advantages in this context: high yield, minimal side reactions, compatibility with various functional groups, and the ability to perform reactions in aqueous environments. These characteristics make it particularly valuable for the synthesis of complex biomolecules where precise control of structure and purity is essential.
Beyond PROTAC development, the click chemistry reactivity of Hydroxy-Amino-bis(PEG2-propargyl) extends its utility to other applications in chemical biology, including bioconjugation, labeling of biomolecules, and development of molecular probes. The ability to selectively and efficiently connect diverse chemical entities through triazole formation provides a powerful tool for creating molecules with tailored properties and functions. This versatility contributes to the compound's significance in various research areas requiring precise molecular engineering.
Mechanism of Action in PROTAC Systems
In PROTAC systems incorporating Hydroxy-Amino-bis(PEG2-propargyl) as a linker, the mechanism of action involves a coordinated series of events leading to targeted protein degradation. PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins, offering a unique approach to modulating protein function . The mechanism proceeds through several distinct steps:
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The PROTAC simultaneously binds to both the target protein (via one ligand) and an E3 ubiquitin ligase (via another ligand connected through the Hydroxy-Amino-bis(PEG2-propargyl) linker).
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This binding induces the formation of a ternary complex that brings the target protein into proximity with the E3 ligase.
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The E3 ligase then catalyzes the transfer of ubiquitin molecules to lysine residues on the target protein.
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Polyubiquitination of the target protein signals it for recognition by the 26S proteasome.
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The proteasome degrades the ubiquitinated target protein into small peptides.
The role of Hydroxy-Amino-bis(PEG2-propargyl) in this process is to provide the optimal spacing, orientation, and physicochemical properties necessary for efficient ternary complex formation. The length and flexibility of the linker significantly influence the efficiency of protein degradation, as they affect the spatial arrangement of the target protein relative to the E3 ligase. The PEG units in Hydroxy-Amino-bis(PEG2-propargyl) provide the hydrophilicity and conformational adaptability that enable effective ternary complex formation in the cellular environment.
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